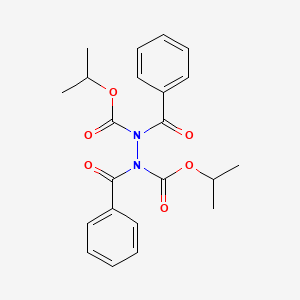
1,2-Hydrazinedicarboxylic acid, 1,2-dibenzoyl-, bis(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Hydrazinedicarboxylic acid, 1,2-dibenzoyl-, bis(1-methylethyl) ester is a chemical compound with the molecular formula C20H24N2O6 It is a derivative of hydrazinedicarboxylic acid, where the hydrazine moiety is substituted with dibenzoyl groups and esterified with isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hydrazinedicarboxylic acid, 1,2-dibenzoyl-, bis(1-methylethyl) ester typically involves the esterification of 1,2-hydrazinedicarboxylic acid with isopropyl alcohol in the presence of an acid catalyst. The dibenzoyl groups are introduced through a reaction with benzoyl chloride under basic conditions. The overall reaction can be summarized as follows:
-
Esterification
- Reactants: 1,2-Hydrazinedicarboxylic acid, isopropyl alcohol
- Catalyst: Acid (e.g., sulfuric acid)
- Conditions: Reflux
-
Benzoylation
- Reactants: Esterified product, benzoyl chloride
- Catalyst: Base (e.g., pyridine)
- Conditions: Room temperature
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Hydrazinedicarboxylic acid, 1,2-dibenzoyl-, bis(1-methylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
1,2-Hydrazinedicarboxylic acid, 1,2-dibenzoyl-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazine derivatives and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Hydrazinedicarboxylic acid, 1,2-dibenzoyl-, bis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The dibenzoyl groups may facilitate binding to specific sites, while the hydrazine moiety can participate in redox reactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Hydrazinedicarboxylic acid, diethyl ester: Similar structure but with ethyl groups instead of isopropyl groups.
1,2-Benzenedicarboxylic acid, bis(1-methylethyl) ester: Similar ester groups but different core structure.
Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester: Different core structure with similar ester groups.
Propriétés
Numéro CAS |
176247-38-4 |
|---|---|
Formule moléculaire |
C22H24N2O6 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
propan-2-yl N-benzoyl-N-[benzoyl(propan-2-yloxycarbonyl)amino]carbamate |
InChI |
InChI=1S/C22H24N2O6/c1-15(2)29-21(27)23(19(25)17-11-7-5-8-12-17)24(22(28)30-16(3)4)20(26)18-13-9-6-10-14-18/h5-16H,1-4H3 |
Clé InChI |
XTJAQBWXWJPJLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)N(C(=O)C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


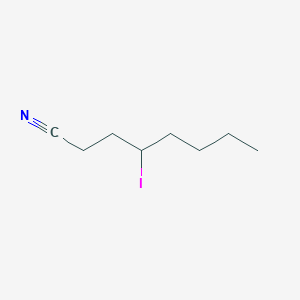
![(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B12568687.png)

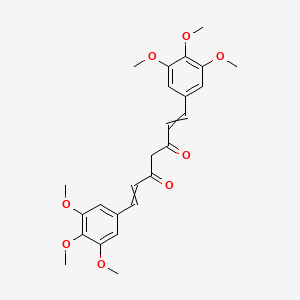
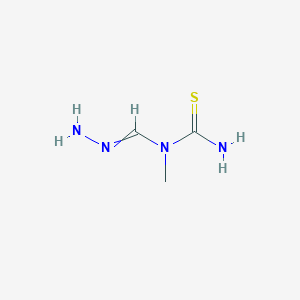
![4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one](/img/structure/B12568704.png)


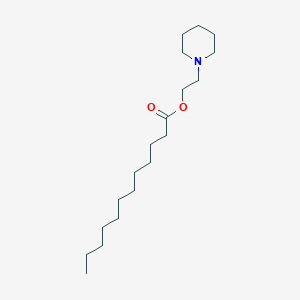
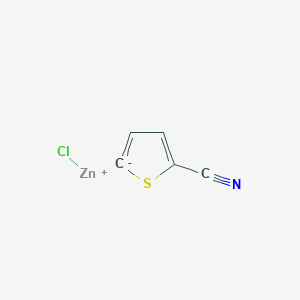
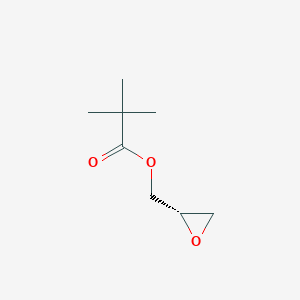
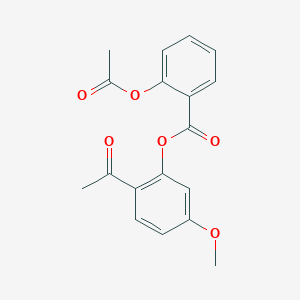
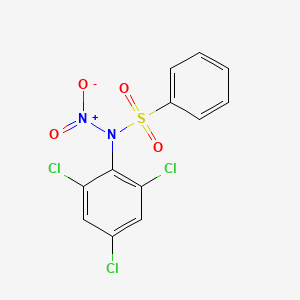
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
